2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide
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Overview
Description
3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a formamido moiety, which is further connected to a pentylpropanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with N-pentylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2-chlorobenzoyl chloride by reacting 2-chlorobenzoic acid with thionyl chloride.
Step 2: Reaction of 2-chlorobenzoyl chloride with N-pentylpropanamide in the presence of triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The formamido moiety plays a crucial role in stabilizing the compound’s interaction with the target, while the pentylpropanamide chain influences its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromophenyl)formamido]-N-pentylpropanamide
- 3-[(2-Fluorophenyl)formamido]-N-pentylpropanamide
- 3-[(2-Methylphenyl)formamido]-N-pentylpropanamide
Uniqueness
3-[(2-Chlorophenyl)formamido]-N-pentylpropanamide is unique due to the presence of the chlorine atom in the phenyl ring, which significantly influences its chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorophenyl group improves the compound’s binding affinity to biological targets, potentially leading to more potent pharmacological effects compared to its analogs.
Properties
Molecular Formula |
C15H21ClN2O2 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-6-10-17-14(19)9-11-18-15(20)12-7-4-5-8-13(12)16/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
DYNDLLNSPIWGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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